2-Iodo-8-isopropoxyquinoline
Description
Structure
3D Structure
Properties
CAS No. |
648897-13-6 |
|---|---|
Molecular Formula |
C12H12INO |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
2-iodo-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H12INO/c1-8(2)15-10-5-3-4-9-6-7-11(13)14-12(9)10/h3-8H,1-2H3 |
InChI Key |
MTVLUPXIFPBVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1N=C(C=C2)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Iodo 8 Isopropoxyquinoline
Carbon-Iodine Bond Activation Strategies in Quinolines
Activation of the C(sp²)–I bond in quinolines, such as in 2-iodo-8-isopropoxyquinoline, is a critical first step for many synthetic transformations. This can be achieved through various mechanisms, primarily involving organometallic intermediates.
Reductive Elimination Pathways
Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state. wikipedia.orgnumberanalytics.com For organometallic complexes derived from this compound, this process is often the product-forming step. The mechanism can be influenced by several factors, including the nature of the metal, the ligands, and the reaction conditions.
In the context of palladium-catalyzed reactions, which are common for aryl iodides, the catalytic cycle typically involves an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and subsequent reductive elimination from a Pd(II) intermediate to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The efficiency of this step can be influenced by the electronic properties of the ligands on the palladium center. For instance, electron-donating ligands can accelerate reductive elimination. mdpi.com
Table 1: Key Aspects of Reductive Elimination
| Feature | Description |
| Mechanism | Concerted, three-centered transition state is common, proceeding with retention of stereochemistry. wikipedia.org |
| Metal Oxidation State | Decreases by two (e.g., Pd(II) to Pd(0)). wikipedia.org |
| Influencing Factors | Metal identity, ligand sterics and electronics, coordination number, and geometry. wikipedia.orgrsc.org |
Oxidative Addition Processes
Oxidative addition is the microscopic reverse of reductive elimination and is typically the initial step in activating the C-I bond of this compound in cross-coupling reactions. umb.edu This process involves the insertion of a low-valent metal center (e.g., Pd(0)) into the carbon-iodine bond, leading to an increase in the metal's oxidation state and coordination number. umb.edu
The general mechanism for the oxidative addition of an aryl halide (Ar-X) to a metal complex (LₙM) can be represented as:
LₙM + Ar-X → LₙM(Ar)(X)
For this reaction to occur, the metal complex usually requires a vacant coordination site. umb.edu The rate and success of the oxidative addition are dependent on the metal, its ligands, and the nature of the aryl halide. Aryl iodides are generally more reactive than bromides or chlorides in oxidative addition reactions. mdpi.com
Nucleophilic Aromatic Substitution Reactions of this compound
Nucleophilic aromatic substitution (SNA) offers a direct route to functionalize the quinoline (B57606) ring by replacing the iodo group with a variety of nucleophiles. masterorganicchemistry.com
Electron Transfer Mechanisms, including SRN1 Reactions
The Substitution Radical Nucleophilic Unimolecular (SRN1) reaction is a chain process initiated by the transfer of an electron to the substrate. chemistry-chemists.comwikipedia.org This mechanism is particularly relevant for aryl halides that are unreactive towards traditional polar nucleophilic substitution. chemistry-chemists.com
The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred to the aryl iodide (ArI), forming a radical anion ([ArI]•⁻). chemistry-chemists.comwikipedia.org
Fragmentation: The radical anion fragments to produce an aryl radical (Ar•) and an iodide anion (I⁻). chemistry-chemists.com
Propagation: The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻). chemistry-chemists.comwikipedia.org This radical anion then transfers an electron to another molecule of the starting aryl iodide, propagating the chain. chemistry-chemists.comwikipedia.org
This process can be initiated by various means, including photostimulation, electrochemical methods, or chemical initiators. chemistry-chemists.comnih.gov The SRN1 mechanism has been successfully applied to iodoquinolines, allowing for their arylation in excellent yields. chemistry-chemists.com
Photoinduced Nucleophilic Substitution Reactions
Photoinduced nucleophilic substitution reactions often proceed through an SRN1 mechanism, where light provides the energy for the initial electron transfer. nih.gov In these reactions, irradiation can excite the nucleophile, which then transfers an electron to the aryl iodide to initiate the radical chain reaction. nih.govchimia.ch The reaction of 2-iodoquinolines with various nucleophiles can be effectively promoted by UV irradiation. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C(sp2)-I Bond
The C(sp²)-I bond in this compound is an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn
Palladium-catalyzed reactions are particularly prevalent. mdpi.comsemanticscholar.org A general catalytic cycle for a Suzuki-Miyaura coupling, for example, involves the oxidative addition of the 2-iodoquinoline (B1585599) to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. mdpi.com
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄ / Base | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (alkyne) |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (alkene) |
| Buchwald-Hartwig | Amine/Amide | Pd Catalyst / Ligand / Base | C-N |
These reactions are highly versatile and allow for the introduction of a wide array of functional groups at the 2-position of the quinoline ring, starting from this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. princeton.edu
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and 2-iodoquinolines are excellent substrates for these reactions. sigmaaldrich.comlibretexts.org The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. thermofishersci.in
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com The Suzuki-Miyaura coupling of 2-iodoquinolines has been employed to synthesize a variety of substituted quinolines. For instance, the reaction of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester proceeds rapidly to form a new C-C bond. researchgate.net The general applicability of this reaction allows for the introduction of diverse aryl and heteroaryl groups at the 2-position of the quinoline core. nih.govlibretexts.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of 2-iodoquinolines with various terminal alkynes provides a direct route to 2-alkynylquinolines. mdpi.com These products are versatile intermediates for the synthesis of more complex heterocyclic systems. mdpi.com While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed to overcome these limitations. organic-chemistry.org
Negishi Coupling: The Negishi coupling reaction pairs an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The use of this compound in Negishi couplings would allow for the introduction of a wide array of alkyl, alkenyl, aryl, and other organic fragments at the 2-position. The reactivity of the organozinc reagent and the choice of the palladium or nickel catalyst are crucial for the success of the reaction. orgsyn.org
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System | Key Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²) / C(sp²) - C(sp) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²) - C(sp) |
| Negishi | Organozinc compound | Pd or Ni catalyst | C(sp²) - C(sp³), C(sp²) - C(sp²), C(sp²) - C(sp) |
Copper-Mediated Coupling Reactions
Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. tcichemicals.com While often requiring harsher conditions than their palladium-catalyzed counterparts, advancements have led to milder and more efficient protocols. tcichemicals.comnih.gov Copper catalysis offers a more economical and environmentally friendly alternative to palladium. rsc.org
For this compound, copper-mediated reactions can be utilized for C-N, C-O, and C-S bond formation. For example, the Ullmann condensation can be used to couple this compound with amines, alcohols, or thiols. Recent developments have introduced various ligands, such as diamines, that facilitate these reactions under milder conditions with catalytic amounts of copper. nih.govsioc-journal.cn Copper can also catalyze Sonogashira-type reactions, sometimes offering different reactivity or selectivity compared to palladium. nih.gov
Nickel-Catalyzed Coupling Transformations
Nickel catalysts have emerged as powerful alternatives to palladium for various cross-coupling reactions. nih.gov They are often more cost-effective and can exhibit unique reactivity, particularly in the activation of less reactive C-Cl and C-F bonds. beilstein-journals.org For a reactive substrate like this compound, nickel catalysis can be highly efficient for reactions like Suzuki-Miyaura, Negishi, and amination reactions. wikipedia.orgnih.gov
Mechanistically, nickel-catalyzed reactions can proceed through pathways involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The formation of radical intermediates is also more common in nickel catalysis compared to palladium. nih.gov This can lead to different reaction outcomes and selectivities. For instance, nickel catalysts can be particularly effective in coupling reactions involving sp³-hybridized carbon centers.
Exploration of Hypervalent Iodine Chemistry Principles in Iodinated Quinolines
The iodine atom in this compound can be oxidized to higher valence states, leading to the formation of hypervalent iodine reagents. These reagents are valuable as they are environmentally benign and exhibit reactivity similar to some heavy metals. nih.gov
Investigations into Iodine(III) and Iodine(V) Species in Catalysis and Oxidation
Hypervalent iodine(III) and iodine(V) compounds are potent oxidizing agents and can be used in a wide range of synthetic transformations. chim.itnih.gov Common hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA). chim.it These can be used to mediate or catalyze reactions such as oxidations, halogenations, and cyclizations. nih.govresearchgate.net For example, a hypervalent iodine(III) reagent can be used to promote the regioselective halogenation of quinolones. nih.gov
The iodine atom of an iodoquinoline can be oxidized in situ to a hypervalent state, which can then participate in catalytic cycles for various functionalizations. e-bookshelf.de These iodine(III) and iodine(V) species can act as catalysts for the oxidation of alcohols and other functional groups. e-bookshelf.de
Design and Reactivity of Pseudocyclic and Cyclic Hypervalent Iodine Reagents (General)
The stability and reactivity of hypervalent iodine reagents can be significantly enhanced by incorporating the iodine atom into a cyclic or pseudocyclic structure. rsc.orgnih.gov Cyclic hypervalent iodine reagents, such as benziodoxolones, are known to be more stable than their acyclic counterparts. nih.gov
Pseudocyclic hypervalent iodine compounds feature an intramolecular non-covalent coordination to the iodine center, which improves their thermal stability, solubility, and reactivity. rsc.orgumn.edu This stabilization can be achieved through the presence of a nearby coordinating group in the molecule. In the case of this compound, the nitrogen atom of the quinoline ring or the oxygen of the isopropoxy group could potentially coordinate to the iodine atom in a hypervalent state, forming a pseudocyclic structure. Such structures could have unique reactivity in group transfer reactions. uni-bremen.deacs.org
Radical Chemistry Derived from this compound
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a quinolin-2-yl radical. thieme-connect.com This radical can then participate in a variety of radical-mediated reactions.
Radical substitution reactions can be initiated by heat, light, or radical initiators. wikipedia.org The generated aryl radical from this compound can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Such reactions offer an alternative to transition metal-catalyzed cross-coupling reactions. scispace.com Hypervalent iodine reagents can also be used to generate radicals. frontiersin.org For instance, the decomposition of certain iodine(III) species can lead to the formation of radicals that can then react with substrates like quinoxalin-2(1H)-ones. frontiersin.org Iodine itself can mediate radical reactions, with proposed mechanisms involving the formation of iodine radicals through various initiation steps. researchgate.net
Electrophilic Aromatic Substitution Reactivity on the Quinoline Nucleus
The electrophilic aromatic substitution (EAS) reactivity of the quinoline ring system is a complex interplay of the inherent electronic properties of the bicyclic heteroaromatic structure and the influence of substituents. In the case of this compound, the reaction outcomes are dictated by the combined directing effects of the iodo and isopropoxy groups.
Generally, the quinoline nucleus is less reactive towards electrophiles than benzene (B151609). The pyridine (B92270) ring is significantly deactivated due to the electron-withdrawing nature of the nitrogen atom. Under the acidic conditions often employed for EAS reactions, the nitrogen atom is protonated, which further deactivates the heterocyclic ring to a great extent. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.
The regioselectivity of substitution on the benzenoid ring of this compound is primarily controlled by the powerful activating and ortho-, para-directing 8-isopropoxy group. The iodine atom at the 2-position exerts a weak deactivating inductive effect but does not significantly influence the substitution pattern on the distant carbocyclic ring. The isopropoxy group, being a strong activating group, directs incoming electrophiles to the C5 and C7 positions. However, steric hindrance from the bulky isopropoxy group often favors substitution at the C5 position over the C7 position.
Halogenation
Research on 8-substituted quinolines has demonstrated a strong preference for halogenation at the C5 position. For instance, the halogenation of various 8-alkoxyquinolines using N-halosuccinimides (NCS, NBS) or trihaloisocyanuric acids results in exclusive formation of the 5-halo-8-alkoxyquinoline derivatives in high yields. This high regioselectivity is attributed to the strong directing effect of the 8-alkoxy group.
Table 1: Halogenation of 8-Alkoxyquinoline Derivatives This table summarizes representative findings for the halogenation of 8-alkoxyquinolines, which serve as a model for the reactivity of this compound.
| Starting Material | Halogenating Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-Methoxyquinoline (B1362559) | N-Bromosuccinimide (NBS) | CCl₄ | 5-Bromo-8-methoxyquinoline | High | Current time information in Bangalore, IN. |
| 8-Alkoxyquinolines | Trichloroisocyanuric acid (TCCA) | Acetonitrile (B52724) | 5-Chloro-8-alkoxyquinolines | Good to Excellent | nih.gov |
Based on these findings, the direct halogenation of this compound is expected to proceed with high regioselectivity to yield the corresponding 5-halogenated product.
Nitration
The nitration of quinoline itself requires harsh conditions and yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. However, the presence of the activating 8-isopropoxy group in this compound facilitates the reaction and directs the substitution. Studies on the nitration of 8-methoxyquinoline have shown that the reaction proceeds smoothly to give 5-nitro-8-methoxyquinoline as the major product. researchgate.net
Table 2: Nitration of 8-Methoxyquinoline This table provides data for the nitration of a model compound, 8-methoxyquinoline, indicating the expected outcome for this compound.
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|
Therefore, the nitration of this compound is predicted to selectively afford 2-iodo-5-nitro-8-isopropoxyquinoline.
Sulfonation
Sulfonation of the quinoline ring is also directed by the substituents present. The sulfonation of 8-hydroxyquinoline (B1678124) with fuming sulfuric acid is known to produce 8-hydroxyquinoline-5-sulfonic acid. sigmaaldrich.compatsnap.com The 8-hydroxy group, being electronically similar to the 8-isopropoxy group, strongly directs the incoming electrophile to the C5 position.
Table 3: Sulfonation of 8-Hydroxyquinoline The sulfonation of 8-hydroxyquinoline serves as a proxy for predicting the sulfonation behavior of this compound.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Quinoline | Fuming H₂SO₄ | Quinoline-8-sulfonic acid | patsnap.com |
Extrapolating from this, the sulfonation of this compound would be expected to yield this compound-5-sulfonic acid.
Friedel-Crafts Reactions
While specific examples of Friedel-Crafts alkylation or acylation on this compound are not extensively documented in the literature, the principles of electrophilic aromatic substitution on activated quinoline systems allow for a reasoned prediction. The Friedel-Crafts reaction is catalyzed by a Lewis acid, which will coordinate with the quinoline nitrogen, further deactivating the heterocyclic ring. As with other EAS reactions, the substitution will be directed to the carbocyclic ring.
Given the potent activating and C5-directing influence of the 8-alkoxy group observed in halogenation, nitration, and sulfonation, it is highly probable that Friedel-Crafts reactions would also occur selectively at the C5 position.
Table 4: Predicted Outcome of Friedel-Crafts Acylation
| Starting Material | Reagents | Predicted Major Product |
|---|
Derivatization Strategies and Synthetic Transformations Enabled by 2 Iodo 8 Isopropoxyquinoline
Functional Group Interconversions at the C-2 Position of the Quinoline (B57606) Ring
The carbon-iodine bond at the C-2 position of 2-Iodo-8-isopropoxyquinoline is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, making it a preferred starting material for introducing diverse molecular fragments.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon single bonds by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester. wikipedia.orgharvard.edu The reaction, catalyzed by a palladium complex, is widely used to synthesize substituted biphenyls and other poly-aryl systems. wikipedia.org For this compound, this allows for the introduction of various aryl or vinyl groups at the C-2 position.
Sonogashira Coupling: To form carbon-carbon triple bonds, the Sonogashira coupling is employed. gold-chemistry.org This reaction couples the 2-iodoquinoline (B1585599) derivative with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide. gold-chemistry.orgthalesnano.com This method is essential for synthesizing arylalkynes and conjugated enynes, which are valuable structures in pharmaceuticals and materials science. gold-chemistry.orggelest.com In substrates with multiple halogen substituents, the more reactive iodide group undergoes selective alkynylation. libretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. wikipedia.orgatlanchimpharma.com It involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the direct installation of various amine-containing functional groups at the C-2 position of the quinoline ring, replacing harsher, more traditional methods. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base | C-C | 2-Aryl/Vinyl-8-isopropoxyquinoline |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C≡C | 2-Alkynyl-8-isopropoxyquinoline |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) complex, Ligand, Base | C-N | 2-Amino-8-isopropoxyquinoline |
Chemical Modifications of the Isopropoxy Substituent
The isopropoxy group at the C-8 position can be chemically altered, most commonly through ether cleavage. This transformation is significant as it unmasks the 8-hydroxyquinoline (B1678124) moiety, a well-known metal-chelating agent. google.com The cleavage is typically achieved using strong acids or Lewis acids. For instance, treatment with boron trichloride (B1173362) (BCl₃) in dichloromethane (B109758) effectively removes the isopropyl group to yield 2-iodo-8-hydroxyquinoline. google.com This deprotection strategy is often employed in the final stages of a synthesis to reveal a biologically active functional group. google.com
Regioselective Functionalization of the Quinoline Nucleus at Positions other than C-2
While the C-2 position is highly reactive due to the iodo substituent, other positions on the quinoline ring can also be functionalized. For example, derivatives of this compound can undergo further substitution. A notable example is the synthesis of 5-chloro-7-iodo-8-isopropoxy-quinoline, which introduces additional reactive sites onto the quinoline scaffold. google.com
Furthermore, the 7-position can be selectively targeted. In a photostimulated SRN1 reaction, the iodide at the C-7 position of 5-chloro-7-iodo-8-isopropoxyquinoline (B3023980) reacts with ketone enolate ions. researchgate.net This reaction results in the formation of a new carbon-carbon bond at C-7, leaving the chloro and iodo (at C-2, if present) substituents at other positions intact, demonstrating the potential for highly regioselective modifications. researchgate.net
Synthesis of Fused Heterocyclic Systems Utilizing this compound Precursors
The strategic functionalization of the this compound scaffold enables its use as a precursor for constructing more complex, fused heterocyclic systems. These structures are of great interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
A key application of this chemistry is the synthesis of furo[3,2-h]quinolines. This is accomplished through a two-step process starting from a 7-iodo-8-isopropoxyquinoline derivative. researchgate.net
SRN1 Substitution: The first step involves the substitution of the iodine atom at the C-7 position. The reaction of a compound like 5-chloro-7-iodo-8-isopropoxyquinoline with a ketone enolate ion under SRN1 conditions forges a new C-C bond at the C-7 position. researchgate.net
Cyclization: The resulting intermediate is then treated with a strong acid, such as hydrobromic acid (HBr). This step accomplishes two transformations simultaneously: it cleaves the isopropoxy ether at C-8 to reveal a hydroxyl group, and it catalyzes the intramolecular cyclization between the C-8 hydroxyl group and the newly introduced side chain at C-7 to form the furan (B31954) ring. researchgate.net
| Step | Reaction Type | Description | Key Reagents |
|---|---|---|---|
| 1 | SRN1 Substitution | C-C bond formation at the C-7 position of a 7-iodo-8-isopropoxyquinoline derivative. | Ketone enolate |
| 2 | Demethylation & Cyclization | Cleavage of the isopropoxy ether and subsequent intramolecular ring closure to form the furan ring. | HBr |
Integration of this compound into the Construction of Complex Molecular Architectures
The derivatization strategies discussed highlight the utility of this compound as a building block for complex molecules. A significant example is its use in the development of selective agonists for the δ-opioid receptor (DOR), which are targeted for pain relief with fewer side effects than traditional opioids. nih.gov
In this context, the quinoline portion of the molecule, modified with specific substituents, is crucial for the drug's signaling properties. Research has shown that bulky, hydrophobic groups at the 5'-position of the quinoline ring, such as an isopropoxy group, can effectively reduce the recruitment of β-arrestin-2 without harming the drug's binding affinity or its primary signaling pathway. nih.gov This modification leads to a more biased signaling profile, which is a key goal in modern drug design for improving therapeutic outcomes. This demonstrates how the 8-isopropoxyquinoline moiety, derived from precursors like this compound, is integral to the rational design of complex and highly functional therapeutic agents. nih.gov
Advanced Spectroscopic and Structural Elucidation Research Methods for Iodinated Quinolines
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 2-Iodo-8-isopropoxyquinoline, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.
While standard ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are essential to resolve ambiguities, especially in the aromatic region where signals can be closely spaced. acs.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would be used to establish the connectivity of the protons on the quinoline (B57606) ring system (e.g., H-5 to H-6, and H-6 to H-7) and within the isopropoxy group (the methine proton to the methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of carbon atoms that bear protons, such as C-3, C-4, C-5, C-6, C-7, and the carbons of the isopropoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the methine proton of the isopropoxy group would show a correlation to the C-8 carbon, confirming the position of the ether linkage. Protons on the quinoline ring (e.g., H-7) would show correlations to quaternary carbons like C-8a, helping to piece together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is crucial for confirming stereochemistry and spatial relationships. In this molecule, a NOESY experiment could show a correlation between the methine proton of the isopropoxy group and the H-7 proton on the quinoline ring, confirming the orientation of the side chain.
Based on the known effects of iodo-, alkoxy-, and nitrogen heteroatom substituents on the quinoline ring system, a predicted NMR assignment for this compound is presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2 | ~110-115 | - | - |
| 3 | ~138-142 | ~8.0-8.2 | d |
| 4 | ~122-125 | ~7.5-7.7 | d |
| 4a | ~145-148 | - | - |
| 5 | ~128-131 | ~7.6-7.8 | d |
| 6 | ~125-128 | ~7.3-7.5 | t |
| 7 | ~112-115 | ~7.0-7.2 | d |
| 8 | ~152-155 | - | - |
| 8a | ~140-143 | - | - |
| OCH(CH₃)₂ | ~70-73 | ~4.7-4.9 | sept |
| OCH(CH₃)₂ | ~21-23 | ~1.4-1.6 | d |
Note: Predicted values are based on general substituent effects in quinoline systems. Actual experimental values may vary. d = doublet, t = triplet, sept = septet.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible through solution-state NMR or X-ray diffraction, particularly for amorphous or poorly crystalline samples. nih.gov For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal different sets of signals for each unique carbon environment in different polymorphs.
Analyze Supramolecular Structures: The iodine atom in the molecule can participate in halogen bonding, a type of non-covalent interaction. rsc.org ssNMR is particularly sensitive to the local electronic environment and can detect changes in chemical shifts of atoms involved in or adjacent to a halogen bond. nih.govresearchgate.net This provides insight into the supramolecular assembly of the molecules in the solid state.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. rsc.org
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of this compound. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.
Theoretical Exact Mass for this compound (C₁₂H₁₂INO)
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₂H₁₂INO | 313.0015 |
| [M+H]⁺ | C₁₂H₁₃INO | 314.0093 |
Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For the protonated molecule [M+H]⁺ of this compound, characteristic fragmentation patterns would be expected.
The fragmentation of quinoline derivatives is often complex, involving ring cleavage and loss of substituents. nih.gov Key fragmentation pathways for this compound would likely include:
Loss of the Isopropyl Group: Cleavage of the ether bond could lead to the loss of a propylene (B89431) molecule (C₃H₆), resulting in a 2-iodo-8-hydroxyquinoline radical cation.
Loss of the Isopropoxy Group: Radical-initiated cleavage could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂).
Loss of Iodine: The C-I bond can cleave, leading to the loss of an iodine atom or radical.
Quinoline Ring Fission: At higher collision energies, the stable quinoline ring system can undergo cleavage, often initiated by the loss of HCN from the heterocyclic ring. nih.gov
Predicted Key MS/MS Fragments for [C₁₂H₁₃INO]⁺
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 272.9672 | [C₉H₇INO]⁺ | C₃H₆ (Propylene) |
| 186.0393 | [C₁₂H₁₂NO]⁺ | I (Iodine radical) |
| 144.0495 | [C₉H₆NO]⁺ | I + C₃H₆ |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. researchgate.net These two techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is particularly useful for identifying polar functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is highly effective for identifying non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy.
For this compound, key vibrational modes would be associated with the quinoline ring, the C-I bond, and the isopropoxy group.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (isopropoxy) | 2850 - 3000 | IR, Raman |
| C=C / C=N Ring Stretch (quinoline) | 1500 - 1650 | IR, Raman |
| C-O-C Asymmetric Stretch (ether) | 1200 - 1275 | IR (strong) |
| C-O-C Symmetric Stretch (ether) | 1020 - 1080 | Raman |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | IR (strong) |
| C-I Stretch | 480 - 600 | IR, Raman (strong) |
Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would allow for the definitive identification of the compound by comparing the observed spectra to reference data or theoretical calculations. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Molecular and Crystal Structure Determination
Should a suitable single crystal of this compound be synthesized, X-ray diffraction analysis would be employed to elucidate its structure. The process would involve irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the positions of individual atoms.
Hypothetical Research Findings and Data Tables:
If such an experiment were conducted, the resulting data would be presented in a format similar to the tables below. The values provided are purely illustrative and are based on general knowledge of similar molecular structures.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C12H12INO |
| Formula weight | 313.13 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |
| β = 98.5° | |
| Volume | 1045 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.98 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Value |
| C(2)-I(1) | 2.10 Å |
| C(8)-O(1) | 1.37 Å |
| O(1)-C(9) | 1.45 Å |
| C(9)-C(10) | 1.52 Å |
| C(9)-C(11) | 1.51 Å |
| N(1)-C(2)-C(3) | 122.5° |
| C(7)-C(8)-O(1) | 118.0° |
| C(8)-O(1)-C(9) | 119.5° |
This data would provide definitive proof of the connectivity of the 2-iodo and 8-isopropoxy groups to the quinoline core and reveal any subtle distortions from ideal geometry.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.
The parent molecule, this compound, is itself achiral. Therefore, it would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, by modification of the isopropoxy group or by creating atropisomers (chirality arising from hindered rotation around a single bond), chiroptical spectroscopy would become a critical tool for its stereochemical analysis.
Hypothetical Application to a Chiral Derivative:
Consider a hypothetical chiral derivative, such as one where one of the methyl groups of the isopropoxy moiety is substituted to create a stereocenter. The two enantiomers of this derivative would be expected to produce mirror-image CD spectra.
Hypothetical Research Findings and Data Tables:
If the (R) and (S) enantiomers of a chiral derivative of this compound were synthesized and analyzed, the CD spectral data could be presented as follows. The wavelengths and molar circular dichroism values are illustrative.
Table 3: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound
| Enantiomer | Wavelength (λ_max) [nm] | Molar Circular Dichroism (Δε) [L·mol⁻¹·cm⁻¹] |
| (R)-isomer | 230 | +15.2 |
| 255 | -8.5 | |
| 310 | +4.1 | |
| (S)-isomer | 230 | -15.1 |
| 255 | +8.6 | |
| 310 | -4.0 |
This data would allow for the determination of the absolute configuration of the enantiomers, often by comparison with theoretical calculations or with spectra of similar compounds of known stereochemistry. The specific pattern of positive and negative Cotton effects in the CD spectrum serves as a fingerprint for a particular enantiomer.
Computational Chemistry and Theoretical Investigations of 2 Iodo 8 Isopropoxyquinoline
Quantum Chemical Calculations for Elucidating Electronic Structure and Intrinsic Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. purdue.edu For 2-iodo-8-isopropoxyquinoline, DFT studies are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a given reaction. For instance, in reactions involving the substitution of the iodine atom, a common reactive site, DFT can be used to model the transition state, providing crucial information about the activation energy.
A typical DFT study on a reaction mechanism, such as a nucleophilic aromatic substitution at the C2 position, would involve locating the transition state structure connecting the reactants (this compound and a nucleophile) and the product. The calculated activation energy (the energy difference between the transition state and the reactants) would indicate the kinetic viability of the reaction.
Table 1: Hypothetical DFT-Calculated Energies for a Nucleophilic Substitution Reaction
| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| This compound + Nu⁻ | B3LYP/6-311G(d,p) | -1234.5678 | 0.0 |
| Transition State | B3LYP/6-311G(d,p) | -1234.5432 | 15.4 |
| Product + I⁻ | B3LYP/6-311G(d,p) | -1234.5901 | -14.0 |
Note: This data is illustrative and not based on actual calculations for this compound.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. scirp.orgsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org
For this compound, MO analysis can predict sites susceptible to electrophilic or nucleophilic attack. The distribution of the HOMO and LUMO across the quinoline (B57606) ring and its substituents would highlight these reactive centers. For example, a high concentration of the LUMO on the carbon atom bonded to the iodine would suggest that this is a likely site for nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound from MO Analysis
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. rsc.org |
| Dipole Moment | 2.5 D | Indicates moderate polarity. |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.govdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.
For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the isopropoxy group. The rotation around the C-O bond can lead to different spatial arrangements, which can influence the molecule's packing in a crystal or its interaction with other molecules in solution. By simulating the molecule over a period of nanoseconds, the most stable conformations and the energy barriers between them can be identified.
Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules or other reactants, one can observe how they interact. This is crucial for understanding solvation effects on reactivity or the initial steps of a bimolecular reaction.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Rational Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific property, such as reactivity or synthetic efficiency. wikipedia.org These models are built on the principle that the structure of a molecule dictates its properties. nih.gov
For a class of compounds like substituted quinolines, QSAR can be a valuable tool for predicting the properties of new, unsynthesized derivatives. researchgate.net In the context of non-biological activity, a QSAR model could be developed to predict, for example, the reaction rate of a particular synthetic transformation across a range of quinoline derivatives.
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. nih.gov These descriptors can be classified into several categories:
Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.
Topological descriptors: Describe the connectivity of the molecule.
Quantum-chemical descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and dipole moment. dergipark.org.tr
For a QSAR study on the reactivity of this compound and its analogs, relevant descriptors might include the calculated partial charge on the carbon atom bearing the iodine, the energy of the LUMO, and steric parameters describing the bulk of the substituents. The selection of appropriate descriptors is a critical step in developing a predictive QSAR model.
Once a set of molecular descriptors has been calculated for a series of compounds with known properties (the "training set"), a statistical model is developed to find a mathematical relationship between the descriptors and the property of interest. biointerfaceresearch.com Common statistical techniques include:
Multiple Linear Regression (MLR): This method finds a linear relationship between the descriptors and the property.
Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the brain, capable of capturing more intricate relationships.
The predictive power of the resulting QSAR model is then evaluated using a separate set of compounds (the "test set") that were not used in the model's development. A robust and validated QSAR model can then be used to predict the reactivity or synthetic efficiency of new quinoline derivatives, thereby guiding experimental efforts.
Predictive Model Validation and Applicability Domain Assessment
In the realm of computational chemistry, the reliability of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is paramount. The validation of these models and the definition of their applicability domain (AD) are critical steps to ensure the accuracy of their predictions for new compounds like this compound.
Predictive model validation for quinoline derivatives would typically involve both internal and external validation techniques. Internal validation could be performed using methods like cross-validation (e.g., leave-one-out or k-fold cross-validation) and bootstrapping on the training set of quinoline compounds. These methods assess the robustness and stability of the model. For external validation, the predictive power of the model is tested against an independent set of quinoline derivatives that were not used in the model development. Key statistical metrics for validation include the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).
The Applicability Domain (AD) defines the chemical space in which the model can make reliable predictions. For a model that could predict properties of this compound, the AD would be defined by the structural and physicochemical characteristics of the quinoline derivatives in the training set. Several methods can be employed to define the AD, including range-based methods (based on the minimum and maximum values of descriptors), distance-based methods (e.g., Euclidean or Mahalanobis distance), and probability density distribution-based approaches. A hypothetical AD for a predictive model for substituted quinolines is presented in Table 1.
Table 1: Hypothetical Applicability Domain for a Predictive Model of Substituted Quinolines This table is illustrative and based on general principles of QSAR modeling.
| Descriptor | Minimum Value | Maximum Value |
| Molecular Weight | 150 | 400 |
| LogP | 1.5 | 5.0 |
| Number of Rings | 2 | 4 |
| Number of Halogen Atoms | 0 | 3 |
| Number of Oxygen Atoms | 0 | 5 |
Computational Modeling of Molecular Interactions for Synthetic Design and Materials Science Applications
Computational modeling provides significant insights into the non-covalent interactions that govern the behavior of molecules like this compound in various contexts, from supramolecular assembly to catalyst binding. These interactions are crucial for designing novel synthetic pathways and functional materials.
Supramolecular Interactions: The structure of this compound, with its aromatic quinoline core, iodine substituent, and isopropoxy group, suggests the potential for various supramolecular interactions. Computational studies on similar quinoline derivatives often employ Density Functional Theory (DFT) to investigate interactions such as π-π stacking, hydrogen bonding (if applicable), and halogen bonding. For instance, the iodine atom in this compound could participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The isopropoxy group could be involved in weaker van der Waals interactions. Understanding these interactions is key to predicting how the molecule might self-assemble in the solid state, which is vital for materials science applications like crystal engineering.
Catalyst Binding: Quinolines are important scaffolds in catalysis, often acting as ligands for metal catalysts. Computational methods, particularly molecular docking and DFT calculations, are instrumental in studying the binding of quinoline derivatives to catalyst active sites. For this compound, modeling could predict its binding affinity and orientation within a catalyst's coordination sphere. This information is valuable for designing more efficient catalysts for specific organic transformations. For example, the nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents at the 2 and 8 positions would influence the steric and electronic properties of the resulting complex. A hypothetical summary of computational findings on the molecular interactions of a substituted quinoline is provided in Table 2.
Table 2: Hypothetical Computational Findings on Molecular Interactions of a Substituted Quinoline This table is illustrative and based on computational studies of analogous compounds.
| Interaction Type | Key Atoms Involved | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Quinoline Ring | -5 to -10 |
| Halogen Bonding | Iodine Atom, Lewis Base | -3 to -7 |
| Metal Coordination | Quinoline Nitrogen, Metal Center | -15 to -30 |
Prediction of Spectroscopic Parameters via Computational Approaches
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. For this compound, methods like DFT and time-dependent DFT (TD-DFT) can be used to predict its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)), its magnetic shielding tensors can be calculated. These can then be converted to chemical shifts, typically by referencing to a standard like tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning experimental spectra and resolving ambiguities. Recent advancements in machine learning have also enabled the rapid and accurate prediction of NMR spectra for small molecules. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the IR spectrum. Theoretical IR spectra can be used to identify characteristic functional group vibrations, such as the C-I stretch, C-O stretch of the isopropoxy group, and various aromatic C-H and C=C/C=N stretching and bending modes of the quinoline ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the quinoline aromatic system. The positions and intensities of these absorptions would be influenced by the iodo and isopropoxy substituents. A hypothetical comparison of experimental and computationally predicted spectroscopic data for a substituted quinoline is presented in Table 3.
Table 3: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data for a Substituted Quinoline This table is illustrative and based on general computational methodologies.
| Spectroscopic Technique | Parameter | Experimental Value | Predicted Value |
| ¹³C NMR | C2 Chemical Shift (ppm) | 150.2 | 151.5 |
| ¹H NMR | H4 Chemical Shift (ppm) | 7.85 | 7.92 |
| IR | C-I Stretch (cm⁻¹) | 580 | 575 |
| UV-Vis | λmax (nm) | 315 | 320 |
Future Directions and Emerging Research Avenues in 2 Iodo 8 Isopropoxyquinoline Research
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The pursuit of synthetic efficiency is a paramount goal in modern organic chemistry, with a strong emphasis on maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. jocpr.comwikipedia.org Future research on 2-Iodo-8-isopropoxyquinoline will undoubtedly focus on developing synthetic methods that are not only high-yielding but also inherently atom-economical.
Furthermore, the principles of green chemistry will be integral to the development of new synthetic strategies. nih.govacs.orgtandfonline.com This includes the use of greener solvents, such as water or ethanol, and the exploration of catalyst-free reaction conditions where possible. bohrium.comresearchgate.net The table below outlines potential atom-economical approaches for the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Iodination and Etherification | High atom economy, reduced waste | Development of selective and efficient catalysts |
| One-Pot Synthesis | Reduced purification steps, time and resource efficient | Optimization of reaction conditions for sequential reactions |
| Use of Greener Solvents | Reduced environmental impact | Exploring solubility and reactivity in eco-friendly media |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The presence of both an iodo group at the 2-position and an isopropoxy group at the 8-position of the quinoline (B57606) ring endows this compound with a unique electronic and steric profile, opening the door to the exploration of novel reactivity. The carbon-iodine bond is a versatile functional handle for a variety of cross-coupling reactions, and future research will likely focus on expanding the scope of these transformations.
Beyond standard cross-coupling reactions, there is an opportunity to explore unprecedented transformations. For example, the interplay between the iodo and isopropoxy groups could lead to novel intramolecular cyclization reactions, forming complex polycyclic systems. The development of new catalytic systems could also unlock previously inaccessible reaction pathways, such as C-H activation at other positions on the quinoline ring, directed by the existing substituents. mdpi.comrsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and scalable continuous flow methodologies. vapourtec.comresearchgate.net The integration of the synthesis of this compound with flow chemistry platforms offers numerous advantages, including enhanced reaction control, improved safety, and the potential for seamless scale-up. researchgate.netacs.org
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reaction conditions. These systems can perform a large number of experiments in a short period, systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading. This high-throughput screening approach will be instrumental in identifying optimal conditions for the synthesis of this compound and its derivatives with improved efficiency and purity.
Application of Advanced Computational Methodologies for Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound, advanced computational methodologies, such as density functional theory (DFT), can be employed to gain a deeper understanding of its electronic structure and reactivity.
These computational tools can be used to:
Predict the regioselectivity of functionalization reactions.
Elucidate reaction mechanisms and identify key transition states.
Design novel catalysts with enhanced activity and selectivity.
Screen virtual libraries of potential reactants to identify promising candidates for new transformations.
By providing detailed insights into the molecular-level processes, computational studies can guide experimental efforts, reducing the time and resources required for the discovery and optimization of new reactions involving this compound.
Contribution to Sustainable Chemistry and Green Synthesis Initiatives
The principles of sustainable chemistry will be a driving force in the future research and development of this compound. nih.govacs.orgtandfonline.com This encompasses not only the development of atom-economical and energy-efficient synthetic methods but also the use of renewable starting materials and the minimization of hazardous waste.
Future research will likely focus on the development of catalytic systems that are based on earth-abundant and non-toxic metals. bohrium.com The use of biocatalysis, employing enzymes to perform specific chemical transformations, is another promising avenue for the sustainable synthesis of quinoline derivatives. researchgate.net Furthermore, the development of efficient methods for the recycling and reuse of catalysts and solvents will be crucial for minimizing the environmental footprint of the synthesis of this compound. By embracing the principles of green chemistry, the scientific community can ensure that the production and application of this important chemical compound are both economically viable and environmentally responsible.
Q & A
Q. What are the optimized synthetic routes for preparing 2-Iodo-8-isopropoxyquinoline with high yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of 8-isopropoxyquinoline. A two-step approach is recommended:
Isopropoxy Introduction : Protect the quinoline scaffold at the 8-position via nucleophilic substitution using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C).
Iodination : Use N-iodosuccinimide (NIS) in acetic acid at 50°C for regioselective iodination at the 2-position .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yields range from 65–80% depending on solvent choice and reaction time optimization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals between δ 7.5–8.9 ppm, with distinct splitting patterns for the 2-iodo and 8-isopropoxy groups. The isopropoxy methyl groups appear as a doublet near δ 1.4 ppm .
- ¹³C NMR : The iodine-bearing carbon (C-2) resonates at ~95–100 ppm due to the heavy atom effect .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 314.0012 (calculated for C₁₂H₁₂INO).
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to confirm purity (>98%) .
Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?
- Methodological Answer :
- Stock Solution Preparation : Dissolve the compound in DMSO (10 mM) and store at -20°C to prevent degradation. Avoid freeze-thaw cycles.
- Control Experiments : Include vehicle controls (DMSO concentration ≤0.1%) and reference inhibitors (e.g., staurosporine for kinase assays).
- Assay Validation : Replicate dose-response curves (n ≥ 3) and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Discrepancies in activity may arise from variations in cell line viability or buffer pH; standardize these parameters across labs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, incubation times) to identify confounding variables.
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to confirm target specificity and rule off-target effects.
- Stability Testing : Perform LC-MS stability assays in cell culture media to detect decomposition products that may alter activity .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to evaluate the C–I bond dissociation energy (BDE). A lower BDE (<50 kcal/mol) suggests suitability for Suzuki-Miyaura couplings.
- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in aryl-aryl bond formation.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers .
Q. What advanced spectroscopic methods elucidate degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products (e.g., deiodinated or oxidized species) using collision-induced dissociation (CID) at 20–35 eV.
- Isotopic Labeling : Synthesize a deuterated analog (e.g., 2-Iodo-8-isopropoxy-d₃-quinoline) to track metabolic pathways via mass shift analysis.
- EPR Spectroscopy : Detect radical intermediates formed during light-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
